molecular formula C16H34O8S B14625490 3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol CAS No. 58901-45-4

3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol

Katalognummer: B14625490
CAS-Nummer: 58901-45-4
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: KIXNZCODPNZSEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol is an organic compound characterized by the presence of multiple ether and thiol groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol typically involves multi-step organic reactions. One common method includes the reaction of polyether compounds with thiol-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted ether compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol involves its interaction with molecular targets, such as enzymes and proteins. The compound’s thiol groups can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. Additionally, the ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Eigenschaften

CAS-Nummer

58901-45-4

Molekularformel

C16H34O8S

Molekulargewicht

386.5 g/mol

IUPAC-Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C16H34O8S/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2

InChI-Schlüssel

KIXNZCODPNZSEA-UHFFFAOYSA-N

Kanonische SMILES

C(COCCOCCOCCSCCOCCOCCOCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.